molecular formula C18H24ClN3O3 B1677301 Ondansetron hydrochloride dihydrate CAS No. 103639-04-9

Ondansetron hydrochloride dihydrate

Katalognummer B1677301
CAS-Nummer: 103639-04-9
Molekulargewicht: 365.9 g/mol
InChI-Schlüssel: MKBLHFILKIKSQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ondansetron hydrochloride dihydrate is a selective 5-HT3 receptor antagonist . It is used to prevent nausea and vomiting associated with cancer chemotherapy, radiotherapy, and postoperatively . It is marketed as a white to off-white powder that is soluble in water and normal saline .


Synthesis Analysis

The synthesis of Ondansetron involves a continuous condensation step and a continuous Mannich reaction . A batch process is employed for an elimination and Michael addition step . These processes accommodate the physical properties of the reaction mixtures and provide a high productivity of the desired product .


Molecular Structure Analysis

The molecular formula of Ondansetron hydrochloride dihydrate is C18H22ClN3O2 . It has an average mass of 347.839 Da and a monoisotopic mass of 347.140045 Da . The crystal structures of Ondansetron salts have been elucidated .


Chemical Reactions Analysis

Ondansetron hydrochloride dihydrate transitions to an anhydrate via a hemihydrate as an intermediate by heating . This dehydration behavior was examined during the synthesis of Ondansetron hydrobromide and hydroiodide .


Physical And Chemical Properties Analysis

Ondansetron hydrochloride dihydrate is a white to off-white powder that is soluble in water and normal saline . Its dehydration behavior was previously reported to transition to an anhydrate via a hemihydrate as an intermediate by heating .

Wissenschaftliche Forschungsanwendungen

Novel Applications of Ondansetron

Ondansetron's role has been explored in a range of conditions due to the wide distribution of 5-HT3 receptors in the body. Preliminary data suggest its utility in treating nausea and vomiting from various causes, including drug overdosage, poisoning, and adverse effects from other therapies. It has also shown potential benefits in gastrointestinal motility disorders, pain management, and central nervous system-related disorders, such as alcohol dependence, opiate withdrawal, vertigo, and treatment-related psychosis in Parkinson's disease. Unlike conventional antiemetics, ondansetron is well tolerated with fewer side effects, making it a promising alternative for conditions with limited treatment options or where current therapies are poorly tolerated (Wilde & Markham, 1996).

Use in Pediatric Gastroenteritis

Ondansetron has been evaluated for its safety and effectiveness in treating children with acute gastroenteritis. Studies suggest that it is safe when used in a single dose and can effectively prevent vomiting, reduce the need for intravenous fluids, and decrease hospital admissions (Manteuffel, 2009).

Cardiac Safety Concerns

Although ondansetron is widely used and generally considered safe, there have been concerns regarding its potential to prolong the QT interval, which can increase the risk of arrhythmias. The FDA has issued warnings for high-dose intravenous use in preventing nausea and vomiting associated with cancer chemotherapy due to this risk. Further research is necessary to clarify the safety of lower doses used in other settings (Doggrell & Hancox, 2013).

Role in Postoperative Nausea and Vomiting (PONV)

Ondansetron's efficacy in preventing and treating PONV has been affirmed by recent studies. It is particularly effective when combined with dexamethasone, suggesting a significant role in both prophylaxis and treatment of PONV. This combination therapy has shown higher effectiveness than ondansetron monotherapy or standard regimens, emphasizing its value in surgical care settings (Markham & Sorkin, 1993).

Safety And Hazards

Ondansetron hydrochloride dihydrate is toxic if swallowed and causes serious eye damage . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It also causes damage to organs through prolonged or repeated exposure, specifically to the cardiovascular system, liver, and nervous system .

Eigenschaften

IUPAC Name

9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one;dihydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O.ClH.2H2O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;;;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSLTNZJOUZKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

99614-02-5 (Parent)
Record name Ondansetron hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103639049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9048857
Record name Ondansetron hydrochloride dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ondansetron hydrochloride

CAS RN

103639-04-9, 99614-01-4
Record name Ondansetron hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103639049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ondansetron hydrochloride dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, hydrochloride, hydrate (1:1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.795
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ONDANSETRON HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMH84OZK2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

1,2,3,9,-Tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one (18.3g) in a hot mixture of isopropanol (90ml) and water (18.3ml) was treated with concentrated hydrochloric acid (6.25ml). The hot mixture was filtered and the filtrate diluted with isopropanol (90ml) and stirred at room temperature for 17h, cooled to 2° and the solid filtered off (21.6g). A sample (6g) was recrystallized from a mixture of water (6ml) and isopropanol (10ml) to give the title compound as a white crystalline solid (6g) m.p. 178.5°-179.5°.
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
18.3 mL
Type
solvent
Reaction Step One
Quantity
6.25 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The crude ondansetron from Example 4 (190 grams; 0.65 mol) was suspended in a mixture of isopropanol (1.2 L) and water (0.24 L). Concentrated hydrochloric acid (32% (w/w)) was added until the pH of the mixture was about 1-2 (about 70 mL). The solution was heated to reflux temperature for one hour and then cooled to room temperature. The precipitated crystals were collected by filtration, and dried to provide 117 grams (0.32 mol; 49% yield) of crude ondansetron hydrochloride dihydrate. The purity was determined to be about 98-99% by HPLC.
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
0.24 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1-2
Quantity
70 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To the solution of 11 ml of acetyl chloride in 350 ml of actonitrile, was slowly added 21 ml of N,N,N′,N′-tetramethyldiaminomethane at 0° C., which was then stirred for 10 min. 20 g of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one and 50 g of 2-methyl imidazole was subsequently added to the reaction mixture under reflux. After completion of reaction, the resulting solid was filtered and washed with acetonitrile and water, and then dried. The resulting solid was suspended in 250 ml of ethanol, and 11 ml of conc. HCl was slowly added thereto, which was then stirred for 2 hours. The resulting solid was filtered and washed with cold ethanol, and then re-crystallized with water to give 28.3 g of pure white title compound (yield 78%).
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ondansetron hydrochloride dihydrate
Reactant of Route 2
Reactant of Route 2
Ondansetron hydrochloride dihydrate
Reactant of Route 3
Ondansetron hydrochloride dihydrate
Reactant of Route 4
Reactant of Route 4
Ondansetron hydrochloride dihydrate
Reactant of Route 5
Reactant of Route 5
Ondansetron hydrochloride dihydrate
Reactant of Route 6
Reactant of Route 6
Ondansetron hydrochloride dihydrate

Citations

For This Compound
327
Citations
R Mizoguchi, H Uekusa - Crystal Growth & Design, 2018 - ACS Publications
… In summary, ondansetron hydrochloride dihydrate transformed into a hemihydrate under drying conditions as shown in Figures 5 (drying under N 2 gas), 11, and 12 (RH-controlled …
Number of citations: 14 pubs.acs.org
A Chokshi, K Vangara, S Chilampalli… - Journal of Drug Delivery …, 2019 - Elsevier
… Solubility was improved by co-solvent system where we studied solubility of ondansetron hydrochloride dihydrate in pure solvents, binary and ternary mixtures. Four ondansetron …
Number of citations: 1 www.sciencedirect.com
M Bolte, HS Yathirajan, B Nagaraj… - … Section E: Structure …, 2005 - scripts.iucr.org
The structure of the title compound, 2-methyl-1-(1,2,3,9-tetrahydro-9-methyl-4-oxo-4H-carbazol-3-ylmethyl)-1H-imidazol-3-ium chloride dihydrate, C18H24N3+·Cl−·2H2O, has been …
Number of citations: 2 scripts.iucr.org
S Gajanan, D Shankar, J Suresh… - The Pharma …, 2017 - thepharmajournal.com
The aim of the present study was to develop an in-situ floating gel of Ondansetron HCl dihydrate. The Ondansetron HCl dihydrate has low gastro intestinal Transit time that result in low …
Number of citations: 1 www.thepharmajournal.com
R Mizoguchi, H Uekusa - Crystals, 2019 - mdpi.com
… The crystal structure of ondansetron hydrochloride dihydrate … reaction of ondansetron hydrochloride dihydrate [22], … reaction of ondansetron hydrochloride dihydrate is observed in the …
Number of citations: 4 www.mdpi.com
LV Allen Jr - US Pharm, 2009 - uspharmacist.com
… Each 4-mg or 8-mg Zofran tablet for oral administration contains 4 mg or 8 mg of ondansetron (as ondansetron hydrochloride dihydrate), along with microcrystalline cellulose, …
Number of citations: 1 www.uspharmacist.com
GS Rajawat, T Belubbi, MS Nagarsenker… - Journal of …, 2019 - Elsevier
… of ondansetron hydrochloride dihydrate in the solubility as well as dissolution experiments. Ondansetron hydrochloride dihydrate … profile of ondansetron hydrochloride dihydrate using a …
Number of citations: 13 www.sciencedirect.com
A Varvara, CM Monciu, C Armaa, C Popescu - Farmacia, 2009 - farmaciajournal.com
… Standard and sample solutions Standard ondansetron hydrochloride dihydrate solution (a): an accurately weighted amount of 10 mg ondansetron hydrochloride dihydrate working …
Number of citations: 4 farmaciajournal.com
A Kushwaha, MK Gupta… - … An International Journal …, 2016 - pharmacia.ipsgwalior.org
… Ondansetron hydrochloride dihydrate are antiemetic drug & practically insoluble in water and also exhibit a pH dependent solubility. The pH of the nasal cavity is around 5.5 - 6.5 and at …
Number of citations: 3 pharmacia.ipsgwalior.org
LV Allen Jr - US Pharm, 2012 - uspharmacist.com
… Dissolve the ondansetron hydrochloride dihydrate, sodium chloride, citric acid monohydrate, and … One mg of ondansetron is contained in 1.25 mg ondansetron hydrochloride dihydrate. …
Number of citations: 2 www.uspharmacist.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.